
dipotassium;tin(2+);disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium tin(2+) disulfate is a chemical compound with the formula K2Sn(SO4)2. It is a coordination compound where tin is in the +2 oxidation state, and it is coordinated to two sulfate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium tin(2+) disulfate can be synthesized through a reaction involving tin(II) sulfate and potassium sulfate. The reaction typically involves dissolving tin(II) sulfate in water and then adding potassium sulfate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium tin(2+) disulfate. The reaction can be represented as follows:
SnSO4+K2SO4→K2Sn(SO4)2
Industrial Production Methods
In an industrial setting, the production of dipotassium tin(2+) disulfate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and precise control of temperature and concentration of reactants.
化学反応の分析
Types of Reactions
Dipotassium tin(2+) disulfate undergoes various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The sulfate ions can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as chloride or nitrate ions can replace sulfate ions under appropriate conditions.
Major Products Formed
Oxidation: Tin(IV) sulfate and potassium sulfate.
Reduction: Tin metal and potassium sulfate.
Substitution: Various tin(II) complexes with different ligands.
科学的研究の応用
Dipotassium tin(2+) disulfate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other tin compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in electroplating and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of dipotassium tin(2+) disulfate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The sulfate ions can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Potassium sulfate (K2SO4): A common sulfate salt with different properties and applications.
Tin(II) sulfate (SnSO4): A precursor for the synthesis of dipotassium tin(2+) disulfate.
Potassium persulfate (K2S2O8): An oxidizing agent with different chemical behavior.
Uniqueness
Dipotassium tin(2+) disulfate is unique due to its coordination structure, where tin is coordinated to two sulfate ions. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
特性
CAS番号 |
27790-37-0 |
|---|---|
分子式 |
K2O8S2Sn |
分子量 |
389.0 g/mol |
IUPAC名 |
dipotassium;tin(2+);disulfate |
InChI |
InChI=1S/2K.2H2O4S.Sn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |
InChIキー |
FVGUCCDRBVMABJ-UHFFFAOYSA-J |
正規SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


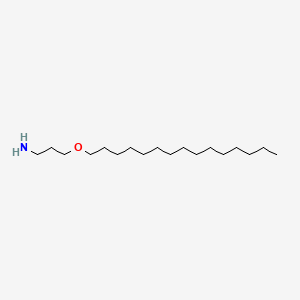
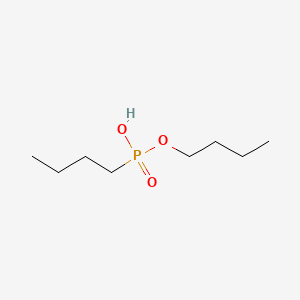
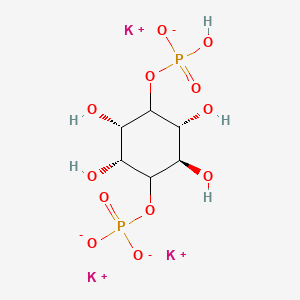
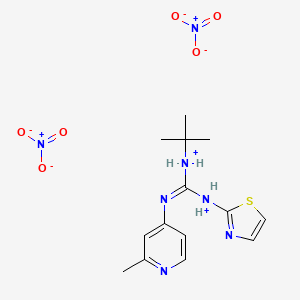

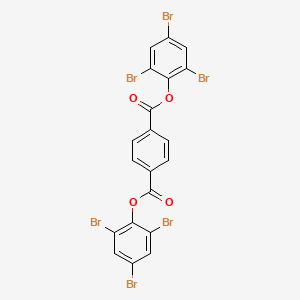
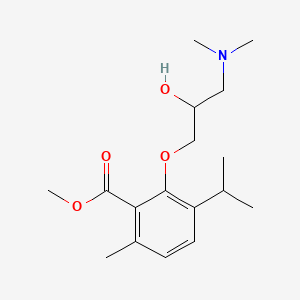
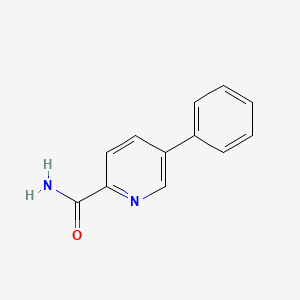
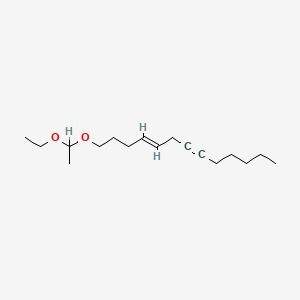


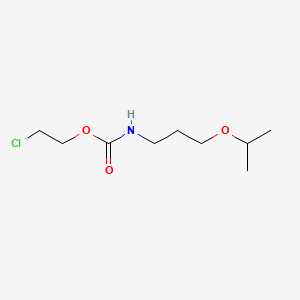
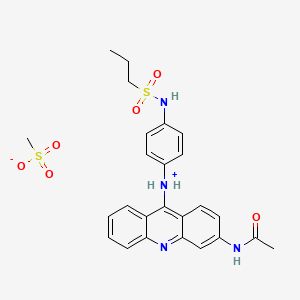
![2-[Bis(3-methoxyphenyl)methyl]benzoic acid](/img/structure/B13754811.png)
